CP-673451 is a selective inhibitor of the platelet-derived growth factor receptor, primarily targeting both PDGF receptor alpha and beta isoforms. This compound has garnered attention for its potential therapeutic applications in oncology, particularly due to its ability to suppress tumor growth and angiogenesis. The compound operates by inhibiting the autophosphorylation of the PDGF receptors, which are critical in various cellular processes including proliferation, survival, and migration of cancer cells .
CP-673451 was developed as part of research initiatives aimed at identifying effective cancer treatments. It is commercially available from various suppliers, including Selleck Chemicals and APExBIO, and has been extensively studied in preclinical models to evaluate its efficacy against different types of tumors .
CP-673451 is classified as an antineoplastic agent and specifically as a tyrosine kinase inhibitor. Its mechanism of action involves the competitive inhibition of ATP binding to the PDGF receptors, which is essential for their activation and subsequent signaling cascades that promote tumorigenesis .
The synthesis of CP-673451 follows a series of well-defined chemical reactions as outlined in patent literature. The key steps involve the formation of the tosylate salt form, which enhances the compound's solubility and stability for biological assays. The synthesis process typically includes:
The synthetic pathway is detailed in PCT patent application WO 2001040217, which describes specific reagents and conditions necessary for each step. The final product is characterized by high purity levels suitable for biological studies .
The molecular structure of CP-673451 can be represented as follows:
The compound features a complex arrangement that includes a sulfonamide moiety, which is pivotal for its interaction with the PDGF receptors.
The structural data indicates that CP-673451 possesses specific functional groups that confer its selectivity towards PDGF receptors while minimizing off-target effects on other kinases .
CP-673451 primarily undergoes reactions associated with its interaction with PDGF receptors. The key reaction involves:
Experimental assays have demonstrated that CP-673451 effectively inhibits PDGF-BB-stimulated autophosphorylation with an IC₅₀ value around 1 nmol/L . The specificity of CP-673451 against other kinases has been validated through extensive profiling studies.
The mechanism by which CP-673451 exerts its effects involves several steps:
Studies have shown that treatment with CP-673451 results in significant reductions in cell viability and increases in apoptosis markers in various cancer cell lines .
Relevant analyses indicate that CP-673451 maintains its integrity under typical storage conditions but should be handled with care to avoid degradation .
CP-673451 has been primarily investigated for its potential applications in cancer therapy due to its ability to inhibit tumor growth and angiogenesis. Specific applications include:
CP-673451 is a potent and highly selective inhibitor of platelet-derived growth factor receptors (PDGFRs), exhibiting differential binding affinity for PDGFR subtypes. It demonstrates half-maximal inhibitory concentration (IC50) values of 10 nM for PDGFRα and 1 nM for PDGFRβ, reflecting >450-fold selectivity for PDGFRβ over other kinases [1] [5]. The compound functions as a competitive ATP antagonist, binding to the kinase domain's active site and preventing autophosphorylation of tyrosine residues (e.g., Tyr849 in PDGFRα and Tyr857 in PDGFRβ) [1] [3]. This binding disrupts receptor dimerization and subsequent activation, which is essential for downstream signal transduction. Structural analyses reveal that CP-673451 achieves specificity through interactions with hydrophobic pockets and hinge regions unique to PDGFR isoforms, minimizing off-target effects on unrelated kinases like VEGF-R or FGF-R [5].
Table 1: Selectivity Profile of CP-673451
| Target | IC50 (nM) | Selectivity Ratio (vs. PDGFRβ) |
|---|---|---|
| PDGFRβ | 1 | 1x |
| PDGFRα | 10 | 10x |
| c-Kit | 1,100 | 1,100x |
| VEGF-R2 | >10,000 | >10,000x |
Inhibition of PDGFR by CP-673451 profoundly disrupts two critical oncogenic signaling cascades:
Table 2: Downstream Effects of PDGFR Pathway Suppression
| Pathway | Key Inhibited Components | Functional Outcome | Experimental Evidence |
|---|---|---|---|
| PI3K/Akt/mTOR | p-Akt (Ser473), p-S6, p-GSK-3β | Impaired cell viability; G1/S arrest | IC50 = 0.49 µM in A549 cells [1] |
| Ras-MAPK | p-MEK, p-ERK, c-Fos | Reduced migration/invasion | 85% invasion reduction at 400 nM [1] |
CP-673451 exerts oxidative stress sensitization by suppressing the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. In NSCLC and OV-associated cholangiocarcinoma, CP-673451 (1–5 µM) inhibits PI3K/Akt-mediated phosphorylation of Nrf2, leading to its cytoplasmic sequestration and proteasomal degradation [2] [3]. Consequently, expression of Nrf2-targeted antioxidant genes (e.g., HO-1, NQO1, GCLC) is reduced by >60%, depleting glutathione (GSH) pools and elevating intracellular reactive oxygen species (ROS) [2] [4]. ROS accumulation triggers:
CP-673451 modulates glycogen synthase kinase-3 (GSK-3) activity through dual mechanisms:
Table 3: Senescence and Differentiation Markers Modulated by CP-673451
| Cell Type | Marker | Change | Functional Outcome |
|---|---|---|---|
| Glioblastoma stem cells | DUSP1 | ↑ 4.2-fold | p38MAPK activation, neurite outgrowth [7] |
| Bladder CSCs (OV6+) | Nuclear YAP | ↓ 80% | Loss of self-renewal capacity [8] |
| NSCLC cells (A549) | p21CIP1 | ↑ 3.5-fold | G1 cell-cycle arrest [1] |
Compound Nomenclature
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 73575-12-9